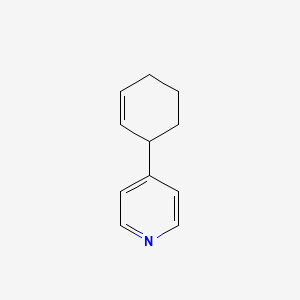
4-(Cyclohex-2-en-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-2-en-1-yl)pyridine is a chemical compound with the molecular formula C11H13N It is a derivative of pyridine, where the pyridine ring is substituted with a cyclohexene ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-2-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with pyridine-4-carbaldehyde. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Another method involves the use of cyclohex-2-en-1-yl chloride and pyridine in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to facilitate the synthesis on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-2-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to 4-(Cyclohexyl)pyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Cyclohex-2-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-2-en-1-yl)pyridine depends on its interaction with molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclohexene ring provides a hydrophobic moiety that can enhance the compound’s ability to interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyl)pyridine: Similar structure but with a fully saturated cyclohexane ring.
4-(Phenyl)pyridine: Substituted with a phenyl group instead of a cyclohexene ring.
4-(Cyclohex-2-en-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(Cyclohex-2-en-1-yl)pyridine is unique due to the presence of both a pyridine ring and a cyclohexene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
78905-51-8 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-cyclohex-2-en-1-ylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,6-10H,1,3,5H2 |
InChI Key |
PDQJCKOMAXMYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)
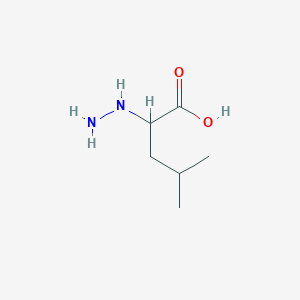
![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)
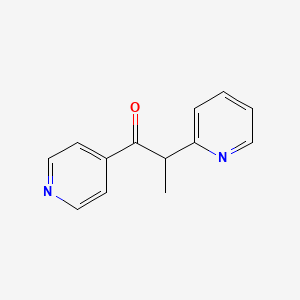
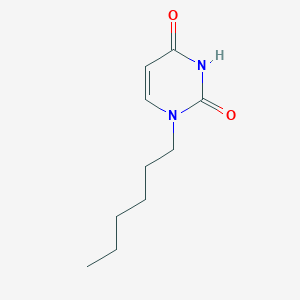



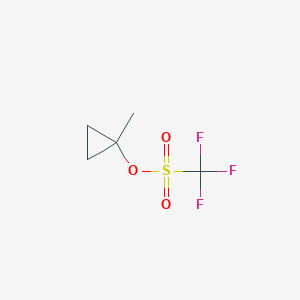

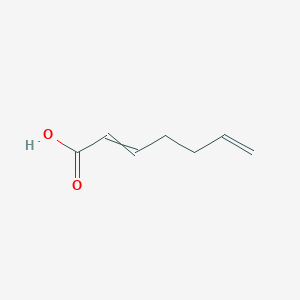
![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)

![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
